molecular formula C10H10N2OS B2827209 2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole-3-carbaldehyde CAS No. 142230-96-4

2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole-3-carbaldehyde

Cat. No. B2827209
CAS RN: 142230-96-4
M. Wt: 206.26
InChI Key: POOXCXKWGLDXNJ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole-3-carbaldehyde (DTPC) is an important organic compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid with a molecular weight of 201.29 g/mol and a melting point of 73-76°C. DTPC is a versatile compound that has been used in a variety of synthetic reactions, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Complex Molecules

The compound and its derivatives play a crucial role in the synthesis of macrocyclic antibiotics and other biologically active molecules. For instance, a method was applied for the total synthesis of an antibiotic, demonstrating the compound's utility in constructing complex molecular skeletons (Okumura et al., 1998). This showcases the potential of the compound in facilitating the synthesis of therapeutically relevant substances.

Heterocyclic Compound Synthesis

Research demonstrates the compound's versatility in generating a variety of heterocyclic structures. For example, its involvement in cycloadditions to form pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles, which act as thiocarbonyl ylides in reactions with electron-deficient alkenes, underscores its utility in organic synthesis (Sutcliffe et al., 2000).

Computational Studies

Computational and spectroscopic studies on derivatives, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, highlight the compound's contribution to understanding molecular interactions and bonding. These studies provide insight into the electronic structure and reactivity of pyrrole derivatives, facilitating the development of new materials with tailored properties (Singh et al., 2014).

Synthesis of Thioaldehydes

The compound is instrumental in synthesizing stable heterocyclic thioaldehydes, offering pathways to novel chemical entities. Such advancements are significant for exploring new reactions and developing synthesis methodologies (Mackie et al., 1973).

Multicomponent Reactions

It serves as a key component in multicomponent reactions, leading to the synthesis of pyridine-pyrimidines and their derivatives. This demonstrates its role in enhancing synthetic efficiency and enabling the rapid assembly of complex heterocyclic frameworks (Rahmani et al., 2018).

properties

IUPAC Name

2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-5-9(6-13)8(2)12(7)10-11-3-4-14-10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOXCXKWGLDXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=CS2)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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